molecular formula C14H27Cl2N4O4P B15183755 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide CAS No. 97139-67-8

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide

Cat. No.: B15183755
CAS No.: 97139-67-8
M. Wt: 417.3 g/mol
InChI Key: DPSSZJQTMCEKNL-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the incorporation of the urea moiety and the cyclohexyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This interaction can result in the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Compared to other similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

97139-67-8

Molecular Formula

C14H27Cl2N4O4P

Molecular Weight

417.3 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-cyclohexyl-1-hydroxyurea

InChI

InChI=1S/C14H27Cl2N4O4P/c15-7-9-19(10-8-16)25(23)18-13(6-11-24-25)20(22)14(21)17-12-4-2-1-3-5-12/h12-13,22H,1-11H2,(H,17,21)(H,18,23)

InChI Key

DPSSZJQTMCEKNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Origin of Product

United States

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